molecular formula C17H16N4O3 B2831846 N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide CAS No. 953014-05-6

N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide

Cat. No.: B2831846
CAS No.: 953014-05-6
M. Wt: 324.34
InChI Key: YMPBFKFLFGRSTN-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indazole ring, an acetamido group, and a methoxyphenyl group. Its chemical properties and potential biological activities make it a subject of interest in research and development.

Scientific Research Applications

N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Acetamido Group: The acetamido group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methoxylation: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Regulating the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(5-acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester: Similar structure but with different functional groups, leading to distinct chemical and biological properties.

    N-(5-acetamido-2-methoxyphenyl)-2-(1-azocanyl)acetamide: Contains an azocanyl group, which may confer different reactivity and applications.

    N-(5-acetamido-2-methoxyphenyl)-N-(4-hydroxyphenyl)acetamide:

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-10(22)18-11-7-8-15(24-2)14(9-11)19-17(23)16-12-5-3-4-6-13(12)20-21-16/h3-9H,1-2H3,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPBFKFLFGRSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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